molecular formula C10H10FNO2 B5745664 1-(4-Fluorophenyl)-2-(hydroxyimino)butan-1-one

1-(4-Fluorophenyl)-2-(hydroxyimino)butan-1-one

Cat. No.: B5745664
M. Wt: 195.19 g/mol
InChI Key: VPDXNRAIKYYDHR-FMIVXFBMSA-N
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Description

1-(4-Fluorophenyl)-2-(hydroxyimino)butan-1-one is an organic compound that features a fluorophenyl group and a hydroxyimino group attached to a butanone backbone

Scientific Research Applications

1-(4-Fluorophenyl)-2-(hydroxyimino)butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-(hydroxyimino)butan-1-one typically involves the reaction of 4-fluorobenzaldehyde with nitroethane under basic conditions to form 1-(4-fluorophenyl)-2-nitropropene. This intermediate is then reduced to 1-(4-fluorophenyl)-2-aminopropane, which is subsequently oxidized to form the desired hydroxyimino compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-(hydroxyimino)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Various substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(hydroxyimino)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets more effectively.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-(hydroxyimino)butan-1-one
  • 1-(4-Bromophenyl)-2-(hydroxyimino)butan-1-one
  • 1-(4-Methylphenyl)-2-(hydroxyimino)butan-1-one

Comparison: 1-(4-Fluorophenyl)-2-(hydroxyimino)butan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

(2E)-1-(4-fluorophenyl)-2-hydroxyiminobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-9(12-14)10(13)7-3-5-8(11)6-4-7/h3-6,14H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDXNRAIKYYDHR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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